Cas no 10196-68-6 (Benzoic acid,4-(1,1-dimethylethyl)-, barium salt (2:1))

Benzoic acid,4-(1,1-dimethylethyl)-, barium salt (2:1) structure
10196-68-6 structure
Product Name:Benzoic acid,4-(1,1-dimethylethyl)-, barium salt (2:1)
CAS No:10196-68-6
MF:C22H26BaO4
MW:491.766442775726
CID:137063
PubChem ID:82446
Update Time:2025-04-19

Benzoic acid,4-(1,1-dimethylethyl)-, barium salt (2:1) Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-(1,1-dimethylethyl)-, barium salt (2:1)
    • barium 4-(1,1-dimethylethyl)benzoate
    • barium(2+),4-tert-butylbenzoate
    • barium bis(4-tert-butylbenzoate)
    • Benzoic acid,4-(1,1-dimethylethyl)-,barium salt
    • EINECS 233-490-1
    • 4-(1,1-dimethylethyl)-benzoic acid barium salt
    • BARIUM4-TERT-BUTYLBENZOATE
    • Barium p-tert-butylbenzoate
    • 4-tert-Butylbenzoic acid barium salt
    • Bis[4-(1,1-dimethylethyl)benzoic acid]barium salt
    • Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt
    • Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt (2:1)
    • DTXSID7064994
    • 4J5PON3RVH
    • SCHEMBL446883
    • NS00080638
    • Benzoic acid, p-tert-butyl-, barium salt
    • 10196-68-6
    • UNII-4J5PON3RVH
    • Q27259715
    • BARIUM 4-TERT-BUTYLBENZOATE
    • barium(2+);4-tert-butylbenzoate
    • Inchi: 1S/2C11H14O2.Ba/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2
    • InChI Key: TVGPWOZHNCQATG-UHFFFAOYSA-L
    • SMILES: [Ba+2].[O-]C(C1C=CC(=CC=1)C(C)(C)C)=O.[O-]C(C1C=CC(=CC=1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 492.08800
  • Monoisotopic Mass: 492.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.3A^2

Experimental Properties

  • Density: 1.056
  • Melting Point: 164.5-165.5 DEG C
  • Boiling Point: 283.3°Cat760mmHg
  • Flash Point: 134.9°C
  • PSA: 80.26000
  • LogP: 2.69520
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.